molecular formula C8H11ClN2O3 B1415202 2-Ethoxy-3-nitrophenylamine hydrochloride CAS No. 2204561-98-6

2-Ethoxy-3-nitrophenylamine hydrochloride

Cat. No. B1415202
M. Wt: 218.64 g/mol
InChI Key: JKPQCEASEXCQIH-UHFFFAOYSA-N
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Description

Amines, such as 2-Ethoxy-3-nitrophenylamine hydrochloride, are organic compounds that contain nitrogen as one of the atoms. They can be derived from ammonia (NH3) by replacement of one or more hydrogen atoms by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines often involves reactions like reduction of nitriles, amides, and nitro compounds, or S N 2 reactions of alkyl halides with ammonia or other amines .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. The exact structure would depend on the specific substituents present in the amine .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions. They can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

Amines generally have high solubility in water and are often polar and hydrophilic . The exact physical and chemical properties would depend on the specific structure of the amine.

Scientific Research Applications

  • Antitumor Agent Synthesis : One study describes the synthesis of S14161 and its analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), which exhibits potent antiproliferative activities against a panel of tumor cell lines. BENC-511 shows more potent effects on human umbilical vein epithelial cells, suggesting anti-angiogenesis activity (Yin et al., 2013).

  • Cognitive Enhancer Protection : In another research, the cognitive enhancer T-588 was examined for its protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. T-588 showed a protective effect by preventing SNP-induced mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).

  • Weed Control in Horticulture : The compound oxyfluorfen, which has a structure similar to 2-Ethoxy-3-nitrophenylamine, was used in weed control in azaleas. This study showed significant weed control in newly-planted or established azaleas with minimal plant injury (Frank & Beste, 1984).

  • Protein Crosslinking and Affinity Labeling : A study on 4-nitrophenyl ethers, which are structurally related to 2-Ethoxy-3-nitrophenylamine, highlighted their use as high-yield photoreagents for protein crosslinking and affinity labeling. These ethers react quantitatively with amines upon irradiation, offering potential applications in biochemical research (Jelenc, Cantor & Simon, 1978).

  • Photometric Determination in Chemistry : An investigation into azoderivatives of ethyl acetoacetate for photometric determination of copper in nickel alloys demonstrated the utility of such compounds in analytical chemistry. These derivatives, related to 2-Ethoxy-3-nitrophenylamine, showed increased sensitivity in reaction with an increase in electrophilic properties of substituents (Makhmudov et al., 2008).

  • DNA Adduct Formation Study : A study on DNA adduct formation by arylamines and nitroarenes, compounds related to 2-Ethoxy-3-nitrophenylamine, investigated their genotoxic potential. The formation of DNA adducts is crucial in understanding the carcinogenic potential of these compounds (Jones & Sabbioni, 2003).

Safety And Hazards

The safety and hazards associated with amines can vary widely depending on their specific structure. Some amines can be irritants and may have other health hazards .

Future Directions

The future directions in the field of amines and related compounds could involve developments in theoretical and computational chemistry, including the use of artificial intelligence approaches .

properties

IUPAC Name

2-ethoxy-3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-2-13-8-6(9)4-3-5-7(8)10(11)12;/h3-5H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQCEASEXCQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-nitrophenylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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